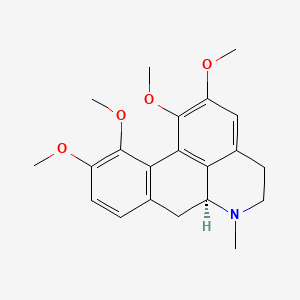

Corydine methyl ether

Description

Overview of Aporphine (B1220529) Alkaloids: Structural Diversity and Biological Relevance in Academic Inquiry

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids found extensively throughout the plant kingdom. researchgate.netrsc.org Their core chemical structure is characterized by a tetracyclic ring system, specifically the 4H-dibenzo[de,g]quinoline nucleus. This fundamental scaffold allows for a wide array of substitutions and stereochemical variations, leading to significant structural diversity within the class. These variations often involve different oxygenation patterns (hydroxyl, methoxy (B1213986) groups) and stereochemistry at the chiral centers. plantaedb.com

In academic inquiry, aporphine alkaloids are of considerable interest due to their wide range of reported biological activities. rsc.org Research has investigated their potential in various areas, including their effects on the central nervous system and their antimicrobial and cytotoxic properties. researchgate.netrsc.org The diverse bioactivities are often linked to the specific structural features of each alkaloid, making this class a fertile ground for structure-activity relationship studies in medicinal chemistry and pharmacology. mdpi.com Plants from families such as Lauraceae and Ranunculaceae are known sources of these compounds. rsc.orgresearchgate.net

Contextualization of Corydine (B190833) Methyl Ether within Alkaloid Chemistry and Research

Corydine, referred to as Corydine Methyl Ether, is a distinct member of the aporphine alkaloid family. drugfuture.com Its chemical identity is (6aS)-5,6,6a,7-Tetrahydro-2,10,11-trimethoxy-6-methyl-4H-dibenzo[de,g]quinolin-1-ol. plantaedb.comnih.gov The designation "methyl ether" arises from its structural relationship with other alkaloids; specifically, it is the methyl ether of corytuberine (B190840). drugfuture.comdrugfuture.com Corydine has been isolated from various plant species, including those of the Corydalis genus and Tinospora cordifolia. researchgate.netdrugfuture.com

The compound presents as tetragonal prisms from ether with a melting point of 149°C. drugfuture.com Its specific stereochemistry, the (S)-configuration, results in a dextrorotatory optical activity. drugfuture.comnih.gov The chemical and physical properties of Corydine are well-documented, providing a solid foundation for its identification and study in research settings.

Below is a table summarizing the key chemical properties of Corydine.

| Property | Value |

| IUPAC Name | (6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol plantaedb.comnih.gov |

| Molecular Formula | C₂₀H₂₃NO₄ drugfuture.comnih.gov |

| Molecular Weight | 341.40 g/mol plantaedb.comdrugfuture.com |

| CAS Number | 476-69-7 nih.gov |

| Appearance | Tetragonal prisms from ether drugfuture.com |

| Melting Point | 149°C drugfuture.com |

| Optical Rotation | [α]D²⁰ +204° (c = 1.6 in chloroform) drugfuture.com |

| Solubility | Freely soluble in chloroform (B151607), alcohol, ethyl acetate (B1210297); moderately soluble in ether. drugfuture.com |

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is crucial for the structural elucidation of natural products like Corydine. While detailed spectra are found in specialized databases, published research provides key ¹H-NMR chemical shifts that are characteristic of the Corydine structure. For instance, studies have reported signals for its three methoxyl groups and distinct aromatic protons. researchgate.net

Current Academic Research Landscape and Unexplored Avenues for this compound

The current academic research on Corydine points toward several areas of biological investigation, though many findings remain at a preliminary stage. Studies have explored its potential as an inhibitor of certain enzymes. For example, Corydine has been shown to inhibit prolyl endopeptidase, an enzyme implicated in neurodegenerative processes. researchgate.net This finding has led to suggestions that compounds from Tinospora cordifolia, including Corydine, could be leads for developing agents for the management of Alzheimer's disease. researchgate.net

Furthermore, recent research employing bioinformatics and molecular docking has identified this compound as one of several potential main active substances in a traditional formulation used for rheumatoid arthritis. researchgate.net This suggests a possible anti-inflammatory role that warrants further investigation.

Despite these promising findings, the research landscape for Corydine has significant unexplored avenues. Much of the research highlights biological activities of extracts or identifies the compound as part of a complex mixture. researchgate.netresearchgate.net There is a need for more extensive studies on the isolated, pure compound to elucidate its specific mechanisms of action. researchgate.net While its acetylcholinesterase (AChE) inhibitory activity has been noted, the potency and mechanism require deeper exploration when compared to other alkaloids. researchgate.net Future academic inquiry could focus on a more thorough validation of its anti-inflammatory and neuroprotective properties through dedicated in vitro and in vivo models, moving beyond initial screening and computational predictions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6191-46-4 |

|---|---|

Molecular Formula |

C21H25NO4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(6aS)-1,2,10,11-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C21H25NO4/c1-22-9-8-13-11-16(24-3)21(26-5)19-17(13)14(22)10-12-6-7-15(23-2)20(25-4)18(12)19/h6-7,11,14H,8-10H2,1-5H3/t14-/m0/s1 |

InChI Key |

NMGKOLWJHJBERW-AWEZNQCLSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC |

Other CAS No. |

6191-46-4 |

Synonyms |

corydine methyl ether |

Origin of Product |

United States |

Occurrence, Advanced Isolation, and Purification Methodologies

Identification of Botanical Sources and Ecological Distribution Studies

Corydine (B190833) methyl ether is a naturally occurring compound found within a variety of plant species. Aporphine (B1220529) alkaloids, the class of compounds to which corydine methyl ether belongs, are predominantly found in plant families such as the Annonaceae, Lauraceae, and Papaveraceae. nih.govrsc.org For instance, corydine has been isolated from the stems of Tinospora cordifolia (family Menispermaceae) and the genus Monodora (family Annonaceae). researchgate.netresearchgate.netscielo.br

The ecological distribution of these plant sources is diverse, ranging from tropical and subtropical regions to more temperate climates. Tinospora cordifolia, for example, is a shrub found in various parts of India. researchgate.net The Zanthoxylum species, also known to contain related alkaloids, are prevalent in the forest vegetation of Southern Nigeria. athmsi.org The distribution of these plants directly influences the geographical availability of this compound for research and potential applications. It is important to note that the concentration of these alkaloids can vary significantly between different plant parts, such as leaves, stems, and roots. nih.gov

State-of-the-Art Extraction Techniques for Aporphine Alkaloids

The initial step in isolating this compound involves extracting the crude alkaloid mixture from the plant material. Traditional methods often involve macerating the powdered plant material with organic solvents like methanol, ethanol, n-hexane, or ethyl acetate (B1210297). nih.gov A common approach is the acid-base extraction method. The plant material is first extracted with an alcohol, which is then evaporated. The residue is dissolved in a dilute acid solution, which protonates the basic alkaloids, making them water-soluble. This aqueous solution is then washed with a nonpolar solvent to remove fat-soluble impurities. Subsequently, the solution is basified, and the alkaloids are extracted with a lipophilic organic solvent. jocpr.com

More advanced and "green" extraction techniques are also being employed to improve efficiency and reduce environmental impact. These include:

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield.

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a more rapid and efficient extraction process. Ionic liquids are sometimes used in conjunction with MAE. nih.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 offers advantages such as being non-toxic, non-flammable, and easily removable from the extract. nih.gov

Chromatographic Separation Strategies for Complex Natural Product Mixtures

Following extraction, the complex mixture of alkaloids must be separated to isolate pure this compound. Various chromatographic techniques are employed for this purpose, often in combination.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection (HPLC-UV, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of aporphine alkaloids. mdpi.comnih.gov A typical HPLC setup for alkaloid separation uses a reversed-phase column, such as a C18 or RP-select B column. nih.govsemanticscholar.org The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate adjusted to a specific pH) and an organic solvent like acetonitrile. nih.govmdpi.com

UV Detection: UV detectors are commonly used to monitor the column effluent, as many alkaloids exhibit strong UV absorbance at specific wavelengths (e.g., 210 nm). nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a higher level of specificity and structural information. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used for analyzing alkaloids. mdpi.comnih.gov The mass spectrometer can provide the molecular weight of the compound and, through tandem MS (MS/MS), valuable fragmentation data that aids in structural elucidation. scielo.brscispace.com Ultra-high-performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry offers even greater sensitivity and resolution for identifying alkaloids in complex mixtures. semanticscholar.orgscispace.com

Counter-Current Chromatography (CCC) and pH-Zone-Refinement Centrifugal Partition Chromatography (CPC) for Targeted Isolation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding issues like irreversible adsorption of the sample. mdpi.comnih.gov This method is particularly well-suited for the preparative separation of alkaloids. mdpi.comnih.gov

A specialized and highly effective mode of CCC is pH-zone-refining Centrifugal Partition Chromatography (CPC) . researchgate.netrotachrom.com This technique is ideal for separating ionizable compounds like alkaloids. rotachrom.comcimap.res.innih.gov It works by creating a pH gradient within the chromatographic column. rotachrom.com A retainer (a strong acid or base) is added to the stationary phase, and an eluter or displacer (a weaker base or acid) is added to the mobile phase. researchgate.netrotachrom.com This setup causes the analytes to separate into distinct, highly concentrated rectangular peaks based on their pKa values and hydrophobicity. rotachrom.comcimap.res.in This method allows for a high sample loading capacity and yields highly purified fractions. rotachrom.comcimap.res.in For the separation of basic alkaloids like corydine, a common approach involves using an acidic retainer in the stationary phase and a basic eluter in the mobile phase. researchgate.netnih.gov

Flash Chromatography and Silica (B1680970) Gel Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses air pressure to drive the solvent through the column, increasing speed and efficiency. researchgate.netijcrt.org It is often used for the initial fractionation of crude extracts or for purifying larger quantities of compounds. wfu.edu Silica gel is the most commonly used stationary phase in flash chromatography for separating alkaloids. scispace.comijcrt.org The selection of an appropriate solvent system, typically a mixture of a polar and a non-polar solvent, is crucial for achieving good separation. researchgate.net

Silica gel column chromatography, a more traditional method, is also widely used for the isolation of aporphine alkaloids. researchgate.net The separation is based on the differential adsorption of the compounds to the silica gel as the mobile phase passes through the column. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.

Other Advanced Isolation and Enrichment Approaches

Beyond the primary chromatographic techniques, other methods can be employed for the isolation and enrichment of this compound.

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to clean up extracts and concentrate the target alkaloids before further chromatographic analysis. jocpr.commdpi.com The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the desired alkaloids are then eluted with a suitable solvent. mdpi.comnih.gov

Membrane Separation (Pertraction): Pertraction, a type of liquid membrane separation, has shown promise for the selective recovery of aporphine alkaloids. uni-ruse.bgresearchgate.net In this process, alkaloids are transferred from a feed solution (the plant extract) through an organic liquid membrane into a receiving solution. uni-ruse.bgresearchgate.net This technique can be integrated with the initial solid-liquid extraction step, allowing for simultaneous extraction and purification. uni-ruse.bgresearchgate.net

Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complete chemical structure of organic molecules in solution. For corydine (B190833) methyl ether, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for assigning every proton and carbon atom in its complex aporphine (B1220529) skeleton. researchgate.netnih.gov

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. In corydine, distinct signals are observed for the aromatic protons, the protons on the stereogenic center and adjacent carbons, and the protons of the three methoxy (B1213986) groups and the N-methyl group. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments, including the quaternary carbons that are not visible in ¹H NMR. The chemical shifts in the ¹³C spectrum are highly indicative of the type of carbon atom (aliphatic, aromatic, ether-linked). researchgate.netnih.gov

To establish the precise connectivity between atoms, 2D NMR techniques are employed. sci-hub.senih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), linking the proton assignments to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular framework, including the connections across quaternary carbons and heteroatoms.

The structural elucidation of related alkaloids is heavily reliant on these 2D NMR techniques for unambiguous assignments. du.edu.eglibretexts.org

Table 1: Representative NMR Data for Corydine Methyl Ether

| Technique | Description | Observed Data/Application |

| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Reveals signals for aromatic, aliphatic, N-methyl, and O-methyl protons. researchgate.net |

| ¹³C NMR | Provides chemical shifts for all carbon atoms. | Identifies all 20 carbons, including quaternary carbons and those of the methoxy groups. nih.gov |

| COSY | Maps ¹H-¹H spin-spin couplings. | Establishes proton connectivity within the aliphatic portions of the rings. sci-hub.se |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Links specific proton signals to their attached carbon atoms. nih.gov |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall tetracyclic structure and the positions of the substituents. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound with high accuracy. For this compound, which has a molecular formula of C₂₀H₂₃NO₄, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. nih.gov The experimentally determined mass of the protonated molecule, [M+H]⁺, is found to be 342.1705, which is consistent with the calculated value for C₂₀H₂₄NO₄⁺. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the molecule. scispace.com This process involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is a structural fingerprint of the molecule.

For aporphine alkaloids, the fragmentation pathways are well-characterized and provide significant structural information. nih.govresearchgate.netscielo.br Key fragmentation events often include:

Loss of the Amino Group and its Substituent: A primary fragmentation step involves the cleavage and loss of the N-methylaminoethyl side chain from the aporphine core. nih.govfapesp.br

Loss of Peripheral Groups: Subsequent fragmentations typically involve the loss of substituents from the aromatic rings. researchgate.net For corydine, this would include the loss of methoxy groups (as CH₃• radicals or methanol) and potentially CO, especially if a hydroxyl group is adjacent to a methoxy group. nih.govscielo.br

Analyzing these specific neutral losses and the m/z values of the resulting fragment ions allows chemists to deduce the nature and location of the substituents on the alkaloid's core structure. fapesp.brresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Complex Ethers

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is an effective method for identifying the functional groups present in a compound. In a complex molecule like this compound, which contains multiple ether linkages, aromatic rings, aliphatic chains, and a hydroxyl group, the FTIR spectrum displays a series of characteristic absorption bands. nih.gov

The IR spectrum of (+)-corydine shows distinct peaks that confirm its key structural features. nih.gov The presence of a broad absorption band in the higher frequency region is indicative of the O-H stretching of the phenolic hydroxyl group. Absorptions corresponding to C-H stretching of both aromatic and aliphatic (CH, CH₂, CH₃) groups are also prominent. The fingerprint region contains a wealth of information, including the characteristic C-O stretching vibrations of the aryl ether and methoxy groups, as well as C=C stretching from the aromatic rings. gbiosciences.comscielo.br

Table 2: Characteristic FTIR Absorption Bands for (+)-Corydine

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3216 | O-H Stretch | Phenolic Hydroxyl |

| 2941, 2841 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 2783 | C-H Stretch | N-CH₃ |

| 1598, 1574 | C=C Stretch | Aromatic Ring |

| 1462, 1431 | C-H Bend | Aliphatic |

| 1283, 1241 | C-O Stretch | Aryl Ether |

| 1135, 1080, 1023 | C-O Stretch | Methoxy Groups / Fingerprint |

| Data sourced from SIOC Journals. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system—the part of the molecule that absorbs light. Aporphine alkaloids possess a dibenzoquinoline core, which is an extended conjugated system, making them strong UV absorbers. sci-hub.se

The UV spectrum of an aporphine alkaloid is characteristic of its specific substitution pattern on the aromatic rings. researchgate.netcabidigitallibrary.org The spectra typically show several absorption maxima (λmax) between 200 and 400 nm. nih.gov For instance, aporphine alkaloids commonly exhibit characteristic maximum absorptions around 224 nm and 308 nm. researchgate.netcabidigitallibrary.org The addition of a base to a solution containing a phenolic aporphine, like corydine, can cause a bathochromic (red) shift in the spectrum, which confirms the presence of the acidic hydroxyl group. sci-hub.se The specific λmax values and their shifts under different pH conditions help to characterize the electronic structure of the chromophore. nih.gov

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that are sensitive to the three-dimensional structure of chiral molecules, making it indispensable for determining the absolute configuration of stereogenic centers.

Optical Rotation is a fundamental measure of a chiral compound's ability to rotate the plane of polarized light. For (+)-corydine, the specific rotation has been measured as [α]D²⁰ +204° (in chloroform), where the positive sign indicates that it is dextrorotatory. nih.gov While this value confirms the compound's chirality and provides a standard for its identification, it does not, on its own, unambiguously determine the absolute configuration (R/S) of the stereocenter at position 6a.

Electronic Circular Dichroism (ECD) provides more definitive stereochemical information. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. researchgate.net Modern approaches combine experimentally measured ECD spectra with quantum chemical calculations. cabidigitallibrary.org The ECD spectrum is calculated for a proposed absolute configuration (e.g., the (S) configuration) and then compared to the experimental spectrum. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule. researchgate.netcabidigitallibrary.org This combined experimental-theoretical approach is a powerful tool for the stereochemical elucidation of complex natural products like this compound.

Chemical Synthesis and Strategic Derivatization of Corydine Methyl Ether

Total Synthesis Approaches to the Corydine (B190833) Methyl Ether Skeleton

The total synthesis of aporphine (B1220529) alkaloids, including the specific skeleton of corydine methyl ether, represents a significant challenge in organic chemistry, primarily centered on the construction of the core 4H-dibenzo[de,g]quinoline ring system. While a dedicated total synthesis for this compound is not extensively documented as a singular target, its assembly falls under the broader strategies developed for aporphine alkaloids. These strategies often involve the creation of a 1-benzyltetrahydroisoquinoline (THIQ) intermediate followed by an intramolecular cyclization to form the characteristic biphenyl (B1667301) linkage.

Key synthetic strategies that can be applied to construct the aporphine core include:

Bischler-Napieralski or Pictet-Spengler Cyclization: These classic reactions are frequently employed to construct the tetrahydroisoquinoline (THIQ) portion of the molecule. The process typically starts with a substituted phenethylamine (B48288) derivative which is reacted with a phenylacetyl chloride (for Bischler-Napieralski) or a phenylacetaldehyde (B1677652) (for Pictet-Spengler) to form the THIQ ring B. nih.gov

Intramolecular Aryl Coupling: The crucial step in forming the tetracyclic aporphine skeleton is the intramolecular coupling of the two aromatic rings (A and D). Several methods have been developed to achieve this key C-C bond formation:

Oxidative Phenol (B47542) Coupling: Inspired by the biosynthesis of these alkaloids, which involves the oxidative coupling of reticuline (B1680550), chemical methods have been developed to mimic this process. acs.orgacs.orgfigshare.comfigshare.comnih.gov Reagents like hypervalent iodine(III) can promote this type of nonphenolic biaryl coupling to forge the final ring. thieme-connect.com

Photocatalytic Methods: Modern approaches utilize photocatalytic oxidative phenol coupling, which can offer mild and efficient conditions for constructing the aporphine core. acs.orgacs.orgfigshare.comfigshare.comnih.gov

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed intramolecular reactions, such as the arylation of a phenol, are a powerful tool for forming the aporphine scaffold from a suitably functionalized THIQ precursor. nih.gov

Benzyne (B1209423) Chemistry: An alternative approach involves the reaction of isoquinoline (B145761) derivatives with silylaryl triflates via a benzyne intermediate, allowing for rapid access to the functionalized aporphine core. nih.govresearchgate.net

Once the core tetracyclic aporphine skeleton is synthesized with the appropriate hydroxyl and methoxy (B1213986) groups at other positions, the final step to obtain this compound would involve selective methylation of the remaining free hydroxyl group.

Semisynthetic Transformations and Selective Chemical Modifications from Natural Precursors

Semisynthesis from readily available natural alkaloids provides a more direct route to this compound. The aporphine alkaloid (+)-bulbocapnine, which can be isolated from plants of the Corydalis and Dicentra genera, serves as a key precursor. wikipedia.org

A documented semisynthetic route involves the conversion of (+)-bulbocapnine methyl ether to (+)-corydine methyl ether. This transformation hinges on selective chemical modifications of the functional groups on the aporphine scaffold. The reaction with boron trichloride (B1173362) (BCl₃) on bulbocapnine (B190701) methyl ether results in the formation of a catechol intermediate. Subsequent methylation of this catechol using a reagent such as diazomethane (B1218177) (CH₂N₂) yields (+)-corydine methyl ether.

This approach highlights the utility of selective cleavage and methylation reactions in modifying complex natural products to generate other valuable alkaloids. The biosynthetic pathway also provides insight, where corydine is formed from protosinomenine via dienone intermediates, suggesting that biomimetic syntheses could be a viable strategy. sci-hub.se

Development of Novel Synthetic Methodologies for Aromatic Methyl Ethers

The aromatic methyl ether moiety is a key structural feature of this compound. The development of new methods for the synthesis and cleavage of these ethers is an active area of research in organic chemistry. These methodologies are crucial for both the total synthesis of such compounds and for their semisynthetic modification.

Etherification and Demethylation Methods:

Traditional methods for ether synthesis, like the Williamson ether synthesis, are often supplemented by modern techniques that offer greater efficiency and milder reaction conditions. Conversely, the cleavage of aryl methyl ethers to their corresponding phenols is a critical transformation in natural product synthesis and derivatization. A variety of reagents have been developed for this purpose, each with its own specificities and advantages.

Recent advancements include:

One-Pot Demethylation-Mesylation: A mixture of phosphorus pentoxide in methanesulfonic acid can be used for an efficient one-pot demethylation of aryl methyl ethers followed by mesylation to produce aryl mesylates, which are versatile intermediates.

Thiol-Based Demethylation: Reagents like 2-(diethylamino)ethanethiol (B140849) have been developed for the clean demethylation of aromatic methyl ethers, with the advantage of an easy, odorless workup.

Acid-Catalyzed Cleavage: Strong acids such as HBr and HI are classic reagents for ether cleavage, proceeding through either Sₙ1 or Sₙ2 mechanisms depending on the structure of the ether. hilarispublisher.com

The table below summarizes some of the methodologies developed for the transformation of aromatic methyl ethers.

| Methodology | Reagents | Transformation | Key Features |

| Demethylation-Mesylation | Phosphorus pentoxide, Methanesulfonic acid | Aryl methyl ether → Aryl mesylate | One-pot, efficient, good yields. |

| Thiol-Mediated Demethylation | 2-(Diethylamino)ethanethiol | Aryl methyl ether → Phenol | Odorless workup, good to excellent yields. |

| Acidic Cleavage | HBr, HI | Aryl ether → Phenol + Alkyl Halide | Classic method, mechanism depends on substrate. hilarispublisher.com |

| Reductive Cleavage | HSiEt₃, B(C₆F₅)₃ | Primary ether → Hydrocarbon | Reduces primary ethers directly to hydrocarbons. |

Synthesis of Analogs and Stereoisomers for Structure-Activity Relationship Investigations

The synthesis of analogs and stereoisomers of natural products like this compound is a cornerstone of medicinal chemistry. By systematically modifying the structure of the parent compound, researchers can probe its interactions with biological targets and develop derivatives with improved potency, selectivity, or other pharmacological properties. This is known as a Structure-Activity Relationship (SAR) study. hilarispublisher.comnih.govx-mol.com

For aporphine alkaloids, SAR studies have been conducted to explore a wide range of biological activities, including antiarrhythmic, antiplatelet, antioxidant, and antiviral effects. x-mol.comnih.govacs.org Modifications are typically made at various positions on the tetracyclic scaffold:

Ring A Substituents: The nature and position of hydroxyl, methoxy, or methylenedioxy groups on ring A are critical. For instance, in antipoliovirus activity, a methoxyl group at the C-2 position was found to be important. acs.org

Ring B (Nitrogen atom): The nitrogen atom at position 6 is a common site for modification. Quaternization or the introduction of different N-substituents can significantly alter biological activity and toxicity. nih.gov

Ring D Substituents: The substitution pattern on the lower D ring has been investigated to optimize binding affinity and selectivity for various receptors, such as serotonin (B10506) and adrenergic receptors. acs.org

The table below presents examples of SAR studies on aporphine alkaloids, demonstrating how structural modifications influence their biological effects.

| Aporphine Analog Modification | Biological Activity Investigated | Key SAR Finding |

| N-substitution and ring-opening of crebanine | Antiarrhythmic activity | N-substitution on ring B can be a key determinant of antiarrhythmic properties. nih.gov |

| Modification of C-1, C-2, and C-11 substituents | Serotonin (5-HT₁ₐ) receptor affinity | A C-11 hydroxyl group is not essential for high affinity; a larger lipophilic pocket is hypothesized. hilarispublisher.com |

| Functionalization at C1/C2 and N6 positions | Antiplatelet and antioxidant activity | Acyl groups at the N6 position and alkoxy groups at C1/C2 influence antiplatelet and antioxidant effects. x-mol.com |

| Synthesis of variabiline derivatives | Antibiotic (colistin) potentiation | Modifications to the aporphine scaffold can lead to more potent derivatives that target the Gram-negative outer membrane. nih.gov |

These studies underscore the value of synthesizing analogs to understand the pharmacophore of the aporphine class of alkaloids and to develop new therapeutic agents. hilarispublisher.com

Structure Activity Relationship Sar Studies of Corydine Methyl Ether and Its Analogs

Correlation of Specific Structural Moieties with Observed Biological Activities (e.g., Hydroxy and Methoxy (B1213986) Substitutions, Aporphine (B1220529) Nucleus)

The aporphine nucleus is a tetracyclic isoquinoline (B145761) alkaloid framework that is fundamental to the biological activity of compounds like corydine (B190833) methyl ether. hilarispublisher.com The pattern of substitution on this nucleus, particularly with hydroxy (-OH) and methoxy (-OCH3) groups, plays a critical role in determining the molecule's pharmacological profile.

Research into aporphine alkaloids has revealed distinct correlations between the substitution patterns on the A and D rings of the aporphine scaffold and their biological effects. For instance, in the context of anti-HIV activity, norisoboldine (B1591120) and corydine have been identified as active alkaloids. mdpi.comnih.gov Studies on a series of aporphinoids against human poliovirus highlighted the critical nature of the substituents at the C-1 and C-2 positions. acs.org A methoxyl group at C-2 was found to be important for inducing antipoliovirus activity. acs.org

In the realm of antiarrhythmic activity, the substitution pattern is also a key determinant of both efficacy and toxicity. mdpi.com SAR studies on aporphine derivatives have indicated that:

A C-1,C-2-methylenedioxy group on ring A can increase the planarity of the molecule, which is important for both activity and toxicity. mdpi.com

The methoxy groups at positions C-8, C-9, and C-10 on ring D are considered important functional groups for antiarrhythmic effects. mdpi.com

Furthermore, studies on various aporphine alkaloids have demonstrated the significance of specific substitutions for other activities. For example, corydine has been evaluated for its modest in vitro antimicrobial activity against Bacillus subtilis and Mycobacterium phlei. uodiyala.edu.iq In a different context, corydine and its analog corydaline (B1669446) were identified as biased agonists for the mu-opioid receptor (MOR). mdpi.com Corydine, being three times more potent than corydaline as a full MOR agonist in promoting [³⁵S]GTPγ binding, showcases how subtle structural differences can lead to significant changes in potency. mdpi.com This difference is notable as both compounds failed to promote β-arrestin 2 recruitment, indicating a biased signaling profile. mdpi.com

The table below summarizes the influence of structural moieties on the biological activities of selected aporphine alkaloids, providing insight into the SAR of the class to which corydine methyl ether belongs.

| Compound/Analog | Structural Features | Observed Biological Activity | Reference(s) |

| (+)-N-methyllaurotetanine (this compound) | Active against poliovirus | acs.org | |

| Corydine | 1-OH, 2,10,11-trimethoxy | Anti-HIV activity, MOR agonist | mdpi.comnih.govmdpi.com |

| (+)-Isoboldine | 1,2,9,10-tetrahydroxy | Active against poliovirus | acs.org |

| (+)-Glaucine | 1,2,9,10-tetramethoxy | Active against poliovirus | acs.org |

| Liriodenine | 1,2-methylenedioxy, C7-carbonyl | Cytotoxicity against various cancer cell lines | taylorandfrancis.com |

| Stephalagine | 1-OH, 2-OCH3 | 75% inhibition of AChE at 100 µg/mL | taylorandfrancis.com |

| Xylopine | 1,2-dihydroxy | ~20% inhibition of AChE at 100 µg/mL | taylorandfrancis.com |

| Nuciferine | 1,2-dimethoxy | Active against poliovirus | acs.org |

Impact of Stereochemistry on Molecular Recognition and Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that profoundly influences the biological activity of chiral compounds like this compound. mdpi.com Natural products are typically biosynthesized in an enantiomerically pure form, and this specific spatial configuration is often essential for their interaction with biological targets such as enzymes and receptors, which are themselves chiral. mdpi.com

The aporphine alkaloid scaffold contains a stereocenter at the C-6a position, leading to the existence of (R) and (S) enantiomers. This chirality has a significant impact on pharmacological activity. For example, (R)-Apomorphine is a well-known potent dopamine (B1211576) D1 and D2 receptor agonist used in the treatment of Parkinson's disease. hilarispublisher.commdpi.com The specific (R) configuration is crucial for its dopaminergic activity.

The orientation of substituents dictated by the stereocenter affects how the molecule fits into a binding pocket. A change from one enantiomer to another can result in a dramatic loss of activity, as the alternative isomer may be unable to achieve the necessary molecular recognition for binding. mdpi.com In studies of 3-Br-acivicin isomers, for instance, it was found that only the isomers with the "natural" (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselectivity could be a factor in membrane transport or target binding. mdpi.com

Computational Approaches in SAR Analysis (e.g., Comparative Molecular Field Analysis (CoMFA), Quantitative Structure-Activity Relationships (QSAR))

To quantitatively understand and predict the biological activity of compounds, computational chemistry methods are widely employed in SAR analysis. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. acs.org A more advanced, three-dimensional approach is Comparative Molecular Field Analysis (CoMFA), which evaluates the steric and electrostatic fields of molecules to explain and predict their activity. acs.orgnih.gov

These computational techniques have been successfully applied to various classes of aporphine alkaloids to elucidate the structural requirements for specific biological activities, such as acetylcholinesterase (AChE) inhibition, which is relevant for Alzheimer's disease treatment. acs.orgnih.gov In one study, a 3D-QSAR model was developed for azaoxoisoaporphine, oxoaporphine, and oxoisoaporphine derivatives as AChE inhibitors. nih.gov The resulting CoMFA model was statistically significant and provided key insights into the structure-activity relationships. nih.gov The contour maps generated from such analyses highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For example, the analysis can reveal where bulky groups are favored (steric field) or where positive or negative charges would be beneficial (electrostatic field). acs.org

The reliability of these models is assessed through statistical metrics such as the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net A high q² value indicates good predictive power of the model. researchgate.net

The table below presents statistical data from a representative CoMFA model for a series of inhibitors, illustrating the robustness of such computational approaches.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Reference |

| CoMFA (AChE Inhibitors) | 0.856 | 0.986 | 0.873 | nih.gov |

These computational models serve as powerful predictive tools, guiding the rational design of new, more potent analogs by identifying the essential physicochemical and structural features required for activity. acs.orgnih.gov

Design Principles for Developing Modified this compound Scaffolds

The development of novel therapeutic agents based on the this compound scaffold is guided by design principles derived from comprehensive SAR studies. The aporphine framework is considered a "privileged scaffold" because it can interact with multiple biological targets. hilarispublisher.com The goal of modifying this scaffold is to enhance potency, selectivity, and pharmacokinetic properties. Key design principles include scaffold modification, functional group manipulation, and stereochemical control.

Scaffold Modification and Optimization : The core aporphine nucleus can be considered a starting point for creating new molecular frameworks. Design strategies may involve simplifying the structure to create a "biologically relevant" scaffold that retains the key interaction points of the parent natural product but may have improved properties. whiterose.ac.uk Alternatively, fragments from different natural products can be combined to create novel "pseudo-natural products" with unique biological activities. whiterose.ac.uk For the aporphine scaffold, maintaining a closed B ring is often essential for activities like antiarrhythmic efficacy. mdpi.com

Functional Group Manipulation : Based on SAR data, specific functional groups can be introduced or modified to optimize interactions with a biological target. For aporphine alkaloids, the pattern of hydroxy and methoxy groups on the aromatic rings is a primary focus for modification. mdpi.comresearchgate.net For example, since a methoxy group at C-2 is important for antipoliovirus activity, this could be a key feature to retain or introduce in new analogs. acs.org Conjugating the aporphine scaffold with other chemical moieties, such as N-benzylpyridinium, has been explored as a strategy to enhance AChE inhibition by targeting dual binding sites on the enzyme. acs.org

Stereochemical Control : As stereochemistry is critical for potency, controlling the configuration at the C-6a center is a fundamental design principle. mdpi.commdpi.com Synthesis of specific enantiomers is necessary to ensure the desired pharmacological effect and avoid inactive or potentially harmful isomers. The levorotatory configuration at C-6a, for instance, is a known active group for antiarrhythmic properties in some aporphines. mdpi.com

By integrating these principles, medicinal chemists can systematically design and synthesize libraries of modified this compound analogs with a higher probability of possessing desired therapeutic profiles. This rational approach accelerates the discovery of new drug candidates inspired by natural product structures. nih.govnih.gov

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Enzymatic Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition and Kinetics

Corydine (B190833) has been evaluated for its ability to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. Research indicates that corydine is a selective inhibitor of butyrylcholinesterase (BChE). In one study, corydine inhibited BChE in a dose-dependent manner with a reported half-maximal inhibitory concentration (IC50) of 52 ± 4 µM. In contrast, it was considered inactive against acetylcholinesterase (AChE), with an IC50 value greater than 100 µM nih.gov. Another review of cholinesterase inhibitors from botanical sources also lists the IC50 of corydine against BChE as being greater than 100 µM, suggesting weak to no activity, and does not report any significant inhibition of AChE researchgate.net.

Currently, there is a lack of detailed kinetic studies in the public domain to describe the precise mechanism of inhibition (e.g., competitive, non-competitive) by corydine or its methyl ether derivative on these enzymes.

Table 1: Cholinesterase Inhibition by Corydine

| Enzyme | IC50 (µM) | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | > 100 | nih.gov |

| Butyrylcholinesterase (BChE) | 52 ± 4 | nih.gov |

| Butyrylcholinesterase (BChE) | > 100 | researchgate.net |

Prolyl endopeptidase (PEP) is a serine protease involved in the metabolism of proline-containing neuropeptides and has been implicated in learning and memory processes invivochem.com. The inhibitory potential of corydine against PEP has been investigated. In a study exploring compounds from Tinospora cordifolia, corydine at a concentration of 1 mM was found to inhibit prolyl endopeptidase with an IC50 value of 0.7884 ± 3.17 mM researchgate.net. This indicates a relatively low potency. Molecular docking simulations performed in the same study suggested that the interaction involves hydrophobic forces, hydrogen bonding, and Pi-stacking interactions between the ligand and the active site of the enzyme researchgate.net.

Table 2: Prolyl Endopeptidase Inhibition by Corydine

| Compound | Concentration | IC50 (mM) | Source |

|---|---|---|---|

| Corydine | 1 mM | 0.7884 ± 3.17 | researchgate.net |

Malonyl-CoA:acyl carrier protein transacylase (MCAT) is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, responsible for transferring the malonyl group from malonyl-CoA to the acyl carrier protein (ACP) mdpi.comnih.gov. A review of the available scientific literature did not yield any studies investigating the inhibitory activity of corydine methyl ether or corydine on MCAT. However, research on the related aporphine (B1220529) alkaloid, corytuberine (B190840), has shown inhibitory activity against MCAT from Helicobacter pylori with an IC50 value of 33.1 ± 3.29 µM, acting through an uncompetitive mechanism mdpi.com.

Prolyl Endopeptidase (PEP) Inhibition and Interaction Mechanisms

Receptor Binding and Functional Profiling in Cellular Models (e.g., Opioid Receptor Affinity and Biased Agonism)

The interaction of corydine with opioid receptors has been a subject of significant investigation, particularly focusing on the mu-opioid receptor (MOR), a key target for analgesic drugs medkoo.comnih.gov. Studies have identified corydine as a novel MOR agonist medkoo.comnih.gov.

In competitive binding assays using Chinese hamster ovary (CHO) cells expressing the human mu-opioid receptor (CHO-hMOR), corydine demonstrated a moderate binding affinity for the MOR, with a reported inhibitor constant (Ki) of 2.82 µM medkoo.commedchemexpress.com. Further functional analysis in a [³⁵S]GTPγS binding assay, which measures G-protein activation, revealed that corydine acts as a full agonist at the human MOR with a half-maximal effective concentration (EC50) of 0.51 µM medkoo.commedchemexpress.com.

A key finding is the characterization of corydine as a G protein-biased agonist medkoo.commedchemexpress.commdpi.commdpi.com. While it effectively stimulates G-protein signaling, it fails to induce the recruitment of β-arrestin 2, a protein involved in receptor desensitization and some of the adverse effects of conventional opioids medkoo.commedchemexpress.com. This biased signaling profile suggests that corydine-like scaffolds could be valuable for developing analgesics with potentially improved therapeutic profiles medkoo.comnih.gov. In these studies, corydine did not show specific binding to the human delta-opioid receptor (DOR) or kappa-opioid receptor (KOR) medkoo.com.

Table 3: Opioid Receptor Activity of Corydine

| Assay | Receptor | Parameter | Value | Source |

|---|---|---|---|---|

| Radioligand Binding | Human MOR | Ki | 2.82 µM | medkoo.commedchemexpress.com |

| [³⁵S]GTPγS Functional Assay | Human MOR | EC50 | 0.51 µM | medkoo.commedchemexpress.com |

| β-arrestin 2 Recruitment | Human MOR | Activity | No recruitment observed | medkoo.commedchemexpress.com |

Immunomodulatory and Anti-inflammatory Mechanisms in Cellular Models (e.g., LPS-induced Macrophage Activation, Inflammatory Mediator Secretion)

A comprehensive search of scientific literature did not identify specific studies detailing the immunomodulatory or anti-inflammatory mechanisms of this compound or corydine in cellular models such as lipopolysaccharide (LPS)-induced macrophage activation. While some plants containing corydine are used in traditional medicine for inflammatory conditions, and related alkaloids like dehydrocorydaline (B211579) have shown anti-inflammatory effects in LPS-treated macrophages, specific mechanistic data on corydine's effect on inflammatory mediator secretion is not available lookchem.comnih.gov.

Cytotoxic Activities in Specific Cancer Cell Lines (In vitro)

The cytotoxic potential of corydine has been noted in the literature, although detailed studies with IC50 values against a broad panel of cancer cell lines are limited. One study on aporphine alkaloids from Stephania dinklagei reported that corydine possesses DNA-damaging activity researchgate.net. Another study mentions the cytotoxicity of corydine-type alkaloids against KB (human oral cancer) cells, but specific data for corydine was not provided ucl.ac.uk. No specific in vitro cytotoxicity data for this compound against cancer cell lines was found in the reviewed literature.

Antiprotozoal Activities (In Vitro)

Glaucine (B1671577) has been identified as a constituent of plants such as Croton linearis and has been evaluated for its potential to combat protozoan parasites. uantwerpen.benih.gov Research involving extracts from plants containing glaucine has demonstrated notable antiprotozoal effects. For instance, an ethanolic extract of C. linearis and its subsequent chloroform (B151607) fraction displayed significant activity against protozoa, with half-maximal inhibitory concentration (IC₅₀) values ranging from 1 to 26 µg/mL. nih.gov

Specific studies on isolated glaucine have quantified its activity against particular protozoan species. In one such study, glaucine demonstrated inhibitory effects on the in vitro growth of Trypanosoma cruzi epimastigotes, the causative agent of Chagas disease. scielo.org.co This activity was compared with other aporphine alkaloids, predicentrine and boldine. scielo.org.co

Table 1: In Vitro Antiprotozoal Activity of Glaucine

| Compound | Protozoan Species | IC₅₀ Value |

|---|---|---|

| Glaucine | Trypanosoma cruzi (epimastigotes) | 0.09 mM |

| Predicentrine | Trypanosoma cruzi (epimastigotes) | 0.08 mM |

| Boldine | Trypanosoma cruzi (epimastigotes) | 0.11 mM |

Data sourced from in vitro studies on aporphine alkaloids. scielo.org.co

Additionally, glaucine is among the aporphine alkaloids that have been investigated for antiplasmodial activity, which is activity against the Plasmodium parasites that cause malaria. researchgate.net While glaucine was isolated from Croton linearis for antiplasmodial testing against a chloroquine-resistant strain of Plasmodium falciparum, the specific inhibitory concentration for glaucine was not detailed in the context of other alkaloids from the same source. uantwerpen.be

Pharmacological Effects in Animal Models (e.g., Antinociception in Mice, focusing on underlying molecular mechanisms)

The pain-relieving, or antinociceptive, effects of glaucine have been demonstrated in various mouse models of pain. Studies have shown that glaucine can reduce nociceptive responses in tests such as the hot plate and phenylquinone-induced writhing assays. nih.gov

Investigations into the molecular mechanisms underlying these effects have revealed a complex profile that distinguishes glaucine from traditional opioid analgesics. A key finding is that the antinociceptive effect of glaucine in the writhing test was not blocked by naloxone (B1662785), a classic opioid receptor antagonist. nih.gov This resistance to naloxone indicates that glaucine's analgesic action is not mediated by the opioid system. nih.gov Furthermore, the effect was also resistant to yohimbine, an α2-adrenergic receptor antagonist, suggesting it does not rely on this adrenergic pathway either. nih.gov

Table 2: Mechanistic Insights into Glaucine's Antinociceptive Effects in Mice

| Experimental Test | Finding | Implication |

|---|---|---|

| Phenylquinone-induced writhing | Antinociceptive effect is resistant to naloxone. | Mechanism is likely independent of opioid receptors. nih.gov |

| Phenylquinone-induced writhing | Antinociceptive effect is resistant to yohimbine. | Mechanism is likely independent of α2-adrenergic receptors. nih.gov |

| Hot plate test (licking) | Antinociceptive effect is resistant to naloxone and yohimbine. | Confirms non-opioid and non-adrenergic mechanism for this specific pain response. nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis and Identification of Isomers

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique, adding a new dimension of separation to traditional mass spectrometry. researchgate.net This method separates ions in the gas phase based on their size, shape, and charge, providing a rotationally averaged collision cross-section (CCS) value that acts as a unique physicochemical descriptor. nih.gov For a molecule like Corydine (B190833) methyl ether, IM-MS offers significant advantages in conformational analysis and the differentiation of isomers, which may be indistinguishable by mass spectrometry alone. researchgate.net

The conformation of an aporphine (B1220529) alkaloid is critical to its biological activity. The three-dimensional structure of Corydine methyl ether can be investigated using IM-MS, which can separate different conformers that exist in the gas phase. This separation is based on the principle that more compact structures will travel faster through the buffer gas in the ion mobility cell than more extended structures. researchgate.net The resulting arrival time distribution can provide insights into the conformational landscape of the molecule.

Furthermore, the presence of isomers presents a significant analytical challenge. Isomers of this compound, having the same mass-to-charge ratio (m/z), cannot be distinguished by a mass spectrometer. However, their potentially different shapes would result in distinct CCS values, allowing for their separation and individual characterization by IM-MS. nih.gov The fragmentation patterns of aporphine alkaloids, often involving the loss of substituents from the aromatic rings, can be further clarified with the added separation from ion mobility. unesp.brresearchgate.net

While specific experimental CCS values for this compound are not widely published, a hypothetical dataset can illustrate the potential of IM-MS for distinguishing it from its isomers. The table below presents plausible CCS values for this compound and two of its hypothetical isomers, demonstrating how subtle structural differences can lead to measurable changes in their gas-phase conformation.

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for this compound and Its Isomers

| Compound | Molecular Formula | m/z ([M+H]⁺) | Hypothetical CCS (Ų) |

|---|---|---|---|

| This compound | C₂₁H₂₅NO₄ | 356.1805 | 185.2 |

| Iso-corydine methyl ether A | C₂₁H₂₅NO₄ | 356.1805 | 187.5 |

| Iso-corydine methyl ether B | C₂₁H₂₅NO₄ | 356.1805 | 183.1 |

Note: The CCS values are hypothetical and for illustrative purposes only.

Chromatographic Fingerprinting and Metabolomic Profiling for Complex Biological Samples

The analysis of this compound in its natural context, such as in plant extracts, necessitates techniques that can handle highly complex matrices. Chromatographic fingerprinting and metabolomic profiling are indispensable tools for this purpose. These approaches, typically employing techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), allow for the comprehensive analysis of all detectable metabolites in a biological sample. plos.orgscispace.com

Chromatographic fingerprinting creates a characteristic chemical profile of a sample. researchgate.net For a plant extract containing this compound, this would involve generating a chromatogram that displays the unique pattern of all separable compounds. This "fingerprint" can be used for quality control, authentication of the plant material, and to compare different samples. researchgate.net

Metabolomic profiling takes this a step further by identifying and often quantifying the individual metabolites within the sample. nih.govnih.gov In the context of a plant from the Corydalis genus, a metabolomic study could reveal the presence of this compound alongside other related benzylisoquinoline alkaloids such as tetrahydropalmatine, corydaline (B1669446), and palmatine. nih.govresearchgate.net This comprehensive analysis provides a detailed understanding of the plant's metabolic state. A widely targeted metabolome analysis using a UPLC-ESI-MS/MS system can identify a vast number of metabolites, including a wide range of alkaloids. plos.org

The table below provides a representative example of data that could be generated from a metabolomic profiling study of a Corydalis species extract, highlighting the retention time and mass spectrometric data used for the identification of this compound and other co-occurring alkaloids.

Table 2: Representative Data from a Metabolomic Profile of a Corydalis Species Extract

| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Corydine | 8.5 | 342.1649 | 327.1414, 299.1461, 284.1227 |

| This compound | 9.2 | 356.1805 | 341.1570, 313.1622, 298.1388 |

| Tetrahydropalmatine | 10.1 | 356.1805 | 192.1019, 177.0781 |

| Corydaline | 10.8 | 370.1962 | 192.1019, 177.0781 |

| Palmatine | 7.9 | 352.1492 | 337.1257, 321.1308, 294.0965 |

Note: The retention times and fragment ions are representative and can vary based on the specific chromatographic and mass spectrometric conditions.

Development of New Analytical Techniques for Trace Analysis in Research Matrices

The detection and quantification of this compound at trace levels in complex research matrices, such as biological fluids or environmental samples, demand highly sensitive and selective analytical methods. The continuous development of new analytical techniques is crucial for advancing research in this area.

Recent advancements in mass spectrometry, such as the use of high-resolution instruments like the Orbitrap, have significantly improved the sensitivity and specificity of detection. nih.gov These technologies allow for the accurate mass measurement of both precursor and fragment ions, which greatly enhances the confidence in compound identification, even at very low concentrations. nih.govmdpi.com

Furthermore, innovative sample preparation techniques are being developed to enrich the analyte of interest and remove interfering substances from the matrix. Techniques such as solid-phase extraction (SPE), particularly using novel sorbents, can selectively isolate alkaloids like this compound from complex samples, thereby improving the limits of detection. bohrium.com For instance, weak cation exchange solid-phase extraction has been shown to be effective for the enrichment of quaternary alkaloids from plant extracts. bohrium.com

The development of ambient ionization techniques, such as Direct Analysis in Real Time (DART) and Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry, offers the potential for rapid, high-throughput screening of samples with minimal preparation. nih.gov While these methods may have higher false-positive and false-negative rates compared to traditional LC-MS/MS, they are valuable for initial screening purposes. nih.gov

The future of trace analysis for compounds like this compound lies in the integration of these advanced technologies to create workflows that are not only highly sensitive and specific but also rapid and efficient.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target and for understanding the molecular basis of ligand-protein interactions. mdpi.comresearchgate.net The process involves sampling a ligand's conformations within the protein's binding site and scoring these poses based on binding affinity, which is influenced by forces like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. cambridgemedchemconsulting.com

In the context of Corydine (B190833) methyl ether, molecular docking has been employed to investigate its potential therapeutic effects. A study focused on the chemical constituents of Heiguteng Zhuifeng Huoluo Capsule (HZFC), a Miao ethnomedicine, used molecular docking to explore its active substances for the treatment of rheumatoid arthritis (RA). nih.gov Corydine methyl ether was identified as one of the main isoquinoline (B145761) alkaloids in the formulation. nih.gov

| Research Focus | Target | Key Findings | Citation |

| Investigating active components of Heiguteng Zhuifeng Huoluo Capsule (HZFC) for Rheumatoid Arthritis (RA) | Key protein targets of RA | This compound was identified as a primary alkaloid component. Docking studies confirmed that active components, including this compound, had good binding activity with RA targets, suggesting a potential mechanism for its anti-inflammatory effects. | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, allowing researchers to assess the conformational flexibility of ligands and the stability of ligand-protein complexes. mdpi.comnih.gov This technique is essential for validating the results of molecular docking, as a high-scoring docked pose may not be stable over time in a dynamic, solvated environment. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. researchgate.netnih.gov

While MD simulations are a standard and powerful tool for evaluating the stability of predicted ligand-protein interactions, specific MD simulation studies focused exclusively on this compound are not prominently featured in the reviewed scientific literature. However, following a molecular docking study such as the one performed on the constituents of HZFC, MD simulations would be the logical next step. nih.gov

The hypothetical application of MD simulations for this compound, based on its docking pose with a rheumatoid arthritis target, would involve:

System Preparation : Placing the docked this compound-protein complex in a simulated physiological environment (a box of water molecules and ions).

Simulation : Running the simulation for a sufficient duration (typically nanoseconds) to observe the system's behavior. nih.gov

Analysis : Calculating metrics like RMSD to ensure the complex remains in a stable bound state and analyzing the specific interactions (e.g., hydrogen bonds) to see if they are maintained throughout the simulation. This would provide crucial evidence for the stability and viability of the binding mode predicted by docking. nih.gov

Such simulations are vital for confirming whether a compound like this compound can form a lasting and stable interaction with its target, a prerequisite for sustained biological activity. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nrel.gov Methods like Density Functional Theory (DFT) can predict a wide range of molecular attributes, including optimized geometry, electronic properties (such as the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), reactivity descriptors, and spectroscopic data (e.g., IR, NMR spectra). nrel.govnih.gov These calculations are invaluable for understanding a molecule's intrinsic properties, which govern its chemical behavior and interactions. qunasys.com

As of the current review, specific quantum chemical calculation studies dedicated to this compound have not been extensively published. However, the application of these methods would provide significant insights into its chemical nature.

Potential applications of quantum chemistry to this compound include:

Structural Analysis : DFT calculations could be used to determine the most stable three-dimensional conformation of the molecule and to calculate theoretical vibrational frequencies, which could then be compared with experimental IR spectra for structural validation. nih.gov

Reactivity Prediction : The energies of the HOMO and LUMO orbitals can be calculated to determine the molecule's electronic gap. A smaller gap generally implies higher reactivity. This information helps in predicting how this compound might participate in chemical reactions, including metabolic transformations.

Spectroscopic Prediction : Quantum chemical methods can simulate NMR chemical shifts. researchgate.net Calculating the theoretical NMR spectrum for this compound and comparing it to experimental data would provide unambiguous confirmation of its chemical structure.

| Calculation Type | Predicted Property | Significance for this compound |

| Geometry Optimization (DFT) | Stable 3D structure, bond lengths, angles | Provides the most accurate low-energy conformation for use in other simulations like docking. |

| Frequency Calculation (DFT) | Vibrational frequencies (IR/Raman spectra) | Allows for comparison with experimental spectra to confirm the molecular structure. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic gap, electron density distribution | Helps predict chemical reactivity, stability, and sites susceptible to metabolic attack. |

| NMR Chemical Shift Calculation | 1H and 13C NMR spectra | Offers definitive structural confirmation when compared with experimental NMR data. |

Bioinformatics and Systems Pharmacology Approaches for Target Identification and Network Analysis

A prime example of this approach is the study on the Heiguteng Zhuifeng Huoluo Capsule (HZFC) for treating rheumatoid arthritis (RA), which contains this compound. nih.gov The researchers employed a systems pharmacology framework to dissect the complex components of the herbal formula and identify its key active ingredients and their targets. nih.gov

The workflow involved several computational steps:

Compound Identification : 79 chemical constituents, including the alkaloid this compound, were identified in HZFC using chemical analysis techniques. nih.gov

Target Prediction : Public databases were mined to find potential protein targets associated with the identified compounds and with rheumatoid arthritis.

Network Construction : A compound-target interaction network was built to visualize the relationships between the active ingredients of HZFC and their predicted biological targets. nih.gov

Pathway Analysis : The predicted targets were analyzed for their involvement in specific biological pathways, revealing that the active components of HZFC, including this compound, likely act on pathways related to inflammation and immune response, which are central to the pathology of RA. nih.gov

Through this bioinformatics-driven approach, the study successfully provided a scientific basis for the therapeutic effects of the traditional medicine and highlighted this compound as one of its potentially significant bioactive molecules, warranting further experimental investigation. nih.gov

Future Research Directions and Unresolved Challenges

Complete Elucidation of Biosynthetic Pathways in Various Plant Species

A significant challenge in the study of Corydine (B190833) Methyl Ether is the incomplete understanding of its biosynthesis across the diverse plant species in which it is found. researchgate.netresearchgate.net As a member of the benzylisoquinoline alkaloids (BIAs), its formation is part of a complex metabolic network. researchgate.net Corydine is recognized as the methyl ether of corytuberine (B190840), indicating that corytuberine is a direct precursor. drugfuture.comdrugfuture.com However, the specific enzymes, genetic regulators, and intermediate steps that lead to its formation in plants like Tinospora cordifolia or Corydalis cava are not fully mapped. drugfuture.comresearchgate.net

The primary hurdles in this area are common to many plant natural products: the genes for biosynthetic pathways are often scattered throughout the plant genome, and many of the relevant medicinal plants are not amenable to easy genetic manipulation. frontiersin.orgnih.gov Future research must focus on overcoming these obstacles. The application of modern techniques such as chemoproteomics shows great promise for rapidly identifying functional enzymes by using chemical probes to capture proteins that interact with pathway intermediates. frontiersin.org This approach can accelerate the discovery of the specific methyltransferases and other enzymes responsible for converting precursor molecules into Corydine Methyl Ether. frontiersin.orgsci-hub.se A complete elucidation of these pathways is essential for ensuring a sustainable supply through metabolic engineering and for understanding the natural diversity of its production. researchgate.netmsu.edu

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches for Analogue Generation

While chemical syntheses for Corydine and its parent structure have been reported, there is a compelling need to explore more efficient and versatile synthetic routes. drugfuture.comrsc.org The future in this domain lies in developing methods that not only produce the natural compound but also facilitate the creation of a diverse library of analogues. Such analogues, with modified chemical structures, are crucial for structure-activity relationship (SAR) studies, which can lead to compounds with enhanced potency or novel biological activities. researchgate.net

Promising strategies include the use of microwave-assisted organic synthesis, which can accelerate reactions such as the cleavage of aryl methyl ethers, a key step in modifying the core structure. researchgate.net Furthermore, chemoenzymatic approaches, which combine the precision of biological catalysts (enzymes) with the flexibility of traditional chemical reactions, offer a powerful toolkit. frontiersin.orgnih.gov For instance, enzymes could be used to create the complex aporphine (B1220529) core, which could then be chemically modified to generate a wide array of derivatives. rsc.org Developing these novel synthetic and semi-synthetic methodologies will be pivotal for exploring the full therapeutic potential of the corydine scaffold.

Identification and Validation of Additional Molecular Targets and Pathways

Preliminary studies have begun to sketch the pharmacological profile of this compound, but a comprehensive map of its molecular interactions within the cell is far from complete. Research has identified it as a biased agonist of the mu-opioid receptor (MOR), which is significant for pain research. mdpi.com Other studies have implicated its interaction with targets like Cyclin-dependent kinase 2 (CDK2) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), suggesting potential roles in cancer and drug metabolism. ncats.io More recently, it was identified as one of several potential active compounds in a traditional remedy for rheumatoid arthritis, with bioinformatics analyses suggesting a relationship with targets such as FASN, ALOX5, and EGFR. nih.gov

The critical challenge is to move from these initial findings to validated molecular targets. Future research must employ robust biochemical and cellular assays to confirm these interactions and to systematically screen for new ones. Validating these targets is a prerequisite for understanding the compound's mechanism of action and for the rational development of any potential therapeutic applications, from anti-inflammatory to antiprotozoal treatments. ncats.ioresearchgate.net

Table 1: Reported Potential Molecular Targets of this compound

| Target Name | Gene Symbol | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Mu-opioid receptor | OPRM1 | Pain | mdpi.com |

| Cyclin-dependent kinase 2 | CDK2 | Cancer | ncats.io |

| Cytochrome P450 3A4 | CYP3A4 | Drug Metabolism | ncats.io |

| Fatty Acid Synthase | FASN | Rheumatoid Arthritis, Cancer | nih.gov |

| Arachidonate 5-lipoxygenase | ALOX5 | Rheumatoid Arthritis, Inflammation | nih.gov |

| Epidermal Growth Factor Receptor | EGFR | Rheumatoid Arthritis, Cancer | nih.gov |

| Matrix Metallopeptidase 1 | MMP1 | Rheumatoid Arthritis | nih.gov |

Development of Advanced Analytical Platforms for Comprehensive Profiling

The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices is fundamental to all areas of its research. Current analytical methods rely on established techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been used to profile metabolites in plants containing related compounds. ekb.eg

However, the next frontier requires the development of more sophisticated and higher-throughput analytical platforms. There is a need for methods that can provide a more comprehensive and dynamic picture of the compound's pharmacokinetics and metabolic fate. Advanced platforms could enable the simultaneous profiling of the parent compound and its metabolites in real-time, distinguish between closely related chemical isoforms, and provide a deeper understanding of how it interacts within complex metabolic networks. frontiersin.org Such advancements are crucial for both preclinical development and for understanding its role in the plants that produce it.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To truly comprehend the biological impact of this compound, research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this. nih.govbiorxiv.org By simultaneously analyzing how a compound affects an organism's genes, RNA transcripts, proteins, and metabolites, researchers can construct a holistic model of its biological effects. nih.gov

For example, integrating transcriptomics (gene expression) with metabolomics (metabolite levels) can directly link the genetic machinery of a plant to the production of this compound, greatly aiding biosynthetic pathway elucidation. nih.gov In pharmacological studies, a multi-omics approach can reveal the full cascade of cellular changes that occur in response to the compound, connecting its primary molecular targets to broader physiological outcomes. plos.orgnih.gov This integrative strategy is essential for deciphering the complex mechanisms underlying the compound's activities and for identifying potential biomarkers for its effects. While these approaches are increasingly used in fields like cancer research, their application to plant natural products like this compound represents a significant and promising future direction. biorxiv.orgmdpi.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Class |

|---|---|---|

| This compound | Corydine, Glaucentrine | Aporphine Alkaloid |

| Corytuberine | Aporphine Alkaloid | |

| Sinomenine | Isoquinoline (B145761) Alkaloid | |

| Morphine | Benzylisoquinoline Alkaloid | |

| Berberine | Benzylisoquinoline Alkaloid | |

| Tetrahydropalmatine | Benzylisoquinoline Alkaloid | |

| Cepharanthine | Benzylisoquinoline Alkaloid | |

| Magnoflorine (B1675912) | Aporphine Alkaloid | |

| Rutin | Quercetin-3-O-rutinoside | Flavonoid |

| Quercetin-3-O-glucoside | Flavonoid | |

| Stepharanine | Hasubanan Alkaloid | |

| Canadine | Protoberberine Alkaloid | |

| 8-oxoepiberberine | Protoberberine Alkaloid | |

| Disinomenine | Morphinan Alkaloid | |

| Tuduranine | Morphinan Alkaloid | |

| Isosinomenine | Morphinan Alkaloid | |

| Pseudocolumbamine | Protoberberine Alkaloid |

Q & A

Basic: What are the established synthetic routes for Corydine methyl ether, and how can researchers optimize yield and purity?

This compound is typically synthesized via methylation of its parent alkaloid, corydine, using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. Key steps include:

- Reagent selection : Use anhydrous potassium carbonate as a base to minimize side reactions .